![molecular formula C11H15FN2O B2540315 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine CAS No. 1338988-79-6](/img/structure/B2540315.png)
3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine
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Overview
Description
3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . It is known for its unique structure, which includes a fluorine atom attached to a pyridine ring and an oxan-4-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine typically involves the reaction of 3-fluoropyridine with oxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. These methods ensure the compound is produced in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyridine compounds, including those similar to 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine, exhibit significant antitumor properties. Studies have shown that certain pyridine derivatives can inhibit key enzymes involved in tumor growth, such as dihydrofolate reductase (DHFR) and various kinases that are crucial for cancer cell proliferation .
Neurological Disorders
Compounds with a pyridine structure have been explored for their potential in treating neurological disorders. The ability of these compounds to cross the blood-brain barrier makes them candidates for further investigation in conditions such as Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Properties
Pyridine derivatives have also been studied for their anti-inflammatory effects. The presence of functional groups like the oxan moiety may enhance their interaction with inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Inhibition Studies
A study published in a peer-reviewed journal highlighted the inhibition of specific kinases by compounds structurally related to this compound, demonstrating its potential as a therapeutic agent against cancer .
Compound | Target Enzyme | Activity |
---|---|---|
Example A | DHFR | Inhibitor |
Example B | MAPK | Inhibitor |
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, making them suitable candidates for further development in drug formulation .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[(tetrahydro-2H-pyran-4-yl)methyl]pyridin-2-amine
- 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a fluorine atom and an oxan-4-ylmethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-Fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound suggests that it belongs to a class of pyridine derivatives. The presence of a fluorine atom at the 3-position and an oxan group enhances its interaction with biological targets, potentially influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of metabolic pathways relevant to disease processes.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that fluorinated pyridine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, leading to reduced proliferation of cancer cells . The following table summarizes some related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Fluoro-N-(3-methylphenyl)-6-(oxan-4-yl)pyrimidin-4-amine | Methylphenyl substituent | Anticancer properties |
5-Fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine | Fluorophenyl group | Potential antiviral activity |
5-Fluoro-N-(pyridin-2-yl)pyridin-2-amines | Nitrogen-containing heterocycles | Diverse biological activities |
Neuroprotective Effects
Fluorinated compounds have been studied for their neuroprotective effects. In particular, modifications at the 3-position on flavones have shown enhanced antioxidant activity while preserving neuroprotective properties. This suggests that similar modifications in pyridine derivatives could yield beneficial effects in neurodegenerative diseases .
Case Studies
- Inhibition of DHFR : A study demonstrated that certain pyridine derivatives effectively inhibit DHFR, which is crucial in cancer treatment. The inhibition leads to decreased levels of tetrahydrofolate necessary for DNA synthesis, ultimately resulting in apoptosis of cancer cells .
- Antioxidant Activity : A comparative study on fluorinated flavones indicated that the presence of fluorine could enhance antioxidant activity significantly compared to non-fluorinated counterparts. This finding may be relevant for developing therapeutic agents targeting oxidative stress-related conditions .
Research Findings
Recent literature emphasizes the need for further studies on the structure–activity relationship (SAR) of this compound. Investigations into its binding affinity with various biological targets are crucial for understanding its therapeutic potential. The following table outlines some key findings from recent studies:
Properties
IUPAC Name |
3-fluoro-N-(oxan-4-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-2-1-5-13-11(10)14-8-9-3-6-15-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLLIXJKRKAZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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